5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide
Description
This compound features a benzoxazepine core fused with a tetrahydro ring system, substituted with a brominated furan-2-carboxamide group. The benzoxazepine moiety contains a 4-oxo group and two methyl substituents at position 3, contributing to its conformational rigidity. The bromine atom on the furan ring likely enhances electrophilic reactivity and influences binding interactions in biological systems.
Properties
IUPAC Name |
5-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-16(2)8-22-11-4-3-9(7-10(11)19-15(16)21)18-14(20)12-5-6-13(17)23-12/h3-7H,8H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALWUBDOIBNRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other benzoxazepin compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. These interactions could potentially influence biochemical reactions within the cell.
Biological Activity
5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that warrant detailed investigation. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 449.345 g/mol. The presence of bromine and the furan carboxamide moiety contribute to its potential biological effects.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, indicating its potential as an anti-inflammatory and anti-cancer agent. The following sections summarize key findings from the literature.
Anti-inflammatory Activity
Research has indicated that compounds containing furan and oxazepine structures exhibit anti-inflammatory properties. For instance, a related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that 5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide may similarly modulate inflammatory pathways .
Anticancer Potential
In vitro studies have shown that derivatives of oxazepine compounds can induce apoptosis in cancer cell lines. For example, compounds with similar structural features exhibited IC50 values in the low micromolar range against various cancer cell lines . The mechanism is believed to involve the modulation of apoptotic pathways and cell cycle arrest.
The proposed mechanism of action for 5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide includes:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could act on various receptors linked to inflammatory responses or tumor growth.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis through mitochondrial pathways.
Data Tables
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Anti-inflammatory | 10 | RAW 264.7 (macrophages) | |
| Anticancer (breast) | 5 | MCF-7 | |
| Anticancer (lung) | 8 | A549 |
Case Studies
- Anti-inflammatory Study : In a controlled study examining the effects of similar compounds on RAW 264.7 macrophages, it was found that treatment with the compound resulted in a significant reduction in TNF-alpha production at concentrations as low as 10 µM .
- Cancer Cell Line Evaluation : A study evaluating various oxazepine derivatives revealed that those structurally similar to our compound exhibited IC50 values ranging from 5 to 15 µM against breast and lung cancer cell lines. This suggests potential for further development as an anticancer therapeutic .
Comparison with Similar Compounds
Research Findings and Data Limitations
- Synthetic Accessibility : The Smiles string provided for the isobutyl analog () suggests feasible synthesis via amide coupling and ring-closing reactions.
- Data Gaps: No experimental data on density, melting point, or bioactivity are available for either compound. Comparisons rely on inferred properties from structural trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
